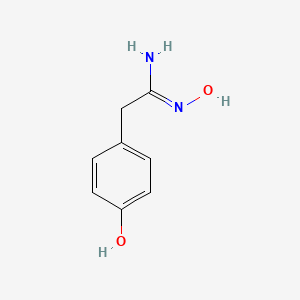

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine

Description

Contextualization within N-Hydroxyamidines and Hydroxyphenyl Derivatives

N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine, with the chemical formula C8H10N2O2 and CAS number 58484-76-7, belongs to two significant classes of organic compounds: N-hydroxyamidines (also known as amidoximes) and hydroxyphenyl derivatives. chemicalbook.comchemicalbook.com The N-hydroxyamidine functional group is characterized by a hydroxyl group attached to one of the nitrogen atoms of an amidine core. This feature significantly influences the compound's physicochemical properties, particularly its basicity. nih.govresearchgate.net Compared to the strongly basic amidines, N-hydroxyamidines are less basic due to the electron-withdrawing effect of the oxygen atom, which allows for better absorption from the gastrointestinal tract. nih.govresearchgate.net

The hydroxyphenyl moiety, in this case, a 4-hydroxyphenyl group, consists of a phenyl ring substituted with a hydroxyl group. This phenolic group is a common feature in a vast array of natural products and synthetic molecules with diverse biological activities. hyphadiscovery.comnih.govresearchgate.net The presence of this group can influence a molecule's antioxidant properties and its ability to interact with biological targets through hydrogen bonding. nih.govresearchgate.net

Significance of the N-Hydroxy and 4-Hydroxyphenyl Moieties in Medicinal Chemistry

The N-hydroxyamidine functional group is of considerable interest in medicinal chemistry, primarily for its role as a prodrug moiety. nih.govresearchgate.net N-hydroxylated derivatives of amidines can be enzymatically reduced in vivo to the corresponding active amidines. nih.govresearchgate.net This prodrug strategy is employed to overcome the poor oral bioavailability of strongly basic amidines, which are typically protonated at physiological pH and thus exhibit low membrane permeability. nih.govresearchgate.net An enzyme system involving cytochrome b5, its reductase, and a P450 enzyme, found in the liver and other organs, is responsible for this reduction. nih.govresearchgate.net Furthermore, the N-hydroxyamidine motif is a key pharmacophore in the design of inhibitors for various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. acs.orgnih.govacs.orgnih.gov The deprotonated oxygen of the N-hydroxyamidine can form a dative bond with the heme iron in the active site of IDO1. acs.orgnih.gov

The 4-hydroxyphenyl group is a crucial structural element in many biologically active compounds. It is a common feature in natural and synthetic phenols that exhibit inhibitory effects on enzymes like tyrosinase, which is involved in melanin (B1238610) biosynthesis. nih.govresearchgate.netnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein residues in enzyme active sites. hyphadiscovery.com Its presence is also associated with antioxidant activity. nih.govresearchgate.net The combination of the N-hydroxyamidine and the 4-hydroxyphenyl moieties in this compound suggests potential for a range of biological activities, drawing from the established roles of each functional group.

Historical Perspective of Related Chemical Classes in Research

The study of amidines and their derivatives has a long history in medicinal chemistry. The initial interest in these compounds was often hampered by their strong basicity and resulting poor pharmacokinetic properties. nih.govresearchgate.net The development of the N-hydroxyamidine prodrug concept represented a significant advancement, allowing for the oral administration of amidine-containing drugs. This principle was successfully applied to compounds like pentamidine. nih.govresearchgate.net

Research into hydroxyphenyl derivatives has an even longer history, rooted in the study of natural products. The diverse biological activities of phenolic compounds have made them a cornerstone of drug discovery. hyphadiscovery.com The investigation of synthetic hydroxyphenyl derivatives has led to the development of numerous therapeutic agents. For instance, N-(4-hydroxyphenyl)acetamide, also known as acetaminophen (B1664979) or paracetamol, is a widely used analgesic and antipyretic drug. nih.govresearchgate.netresearchgate.netnih.gov The study of its metabolism and toxicology has provided valuable insights into the roles of the hydroxyphenyl group in drug efficacy and safety. nih.gov

Research Gaps and Motivations for Investigating this compound

Despite the well-established importance of N-hydroxyamidines and hydroxyphenyl derivatives, specific research on this compound is limited. The primary motivation for investigating this particular compound stems from the potential for synergistic or unique biological activities arising from the combination of its two key functional groups.

Key research gaps include:

Biological Activity Profile: There is a lack of published data on the specific biological targets and pharmacological effects of this compound. Its potential as an enzyme inhibitor or as a prodrug for a specific amidine has not been thoroughly explored.

Enzymatic Reduction: While the general mechanism for the reduction of N-hydroxyamidines is known, the specific enzymes and kinetics involved in the bioactivation of this compound have not been characterized. nih.govresearchgate.net

Structure-Activity Relationships (SAR): A detailed understanding of how the 4-hydroxyphenyl group influences the activity and selectivity of the N-hydroxyamidine moiety in this specific scaffold is needed.

The investigation of this compound is therefore driven by the prospect of discovering novel therapeutic agents. Its structure suggests potential applications in areas where N-hydroxyamidines and hydroxyphenyl compounds have already shown promise, such as in the development of prodrugs with improved oral bioavailability or as inhibitors of enzymes relevant to various diseases.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| This compound | C8H10N2O2 | 166.18 | 58484-76-7 | chemicalbook.comchemicalbook.com |

| N-hydroxy-N-(4-hydroxyphenyl)acetamide | C8H9NO3 | 167.16 | 63975-21-3 | nih.govchemspider.com |

| 2-(4-Hydroxyphenyl)acetamide | C8H9NO2 | 151.16 | 17194-82-0 | N/A |

| p-Hydroxybenzyl cyanide | C8H7NO | 133.15 | 140-53-4 | prepchem.com |

Table 2: Key Functional Moieties and Their Significance in Medicinal Chemistry

| Functional Moiety | General Structure | Significance | Key Research Findings | References |

| N-Hydroxyamidine | R-C(=NOH)NH2 | Prodrug for amidines, enzyme inhibition (e.g., IDO1) | Improves oral bioavailability of basic amidines through in vivo reduction. The deprotonated oxygen can coordinate with metal ions in enzyme active sites. | nih.govresearchgate.netacs.orgnih.govacs.orgnih.gov |

| 4-Hydroxyphenyl | C6H4(OH)- | Enzyme inhibition (e.g., tyrosinase), antioxidant activity, hydrogen bonding interactions | Common in natural and synthetic bioactive compounds. The hydroxyl group is a key pharmacophoric feature for interaction with biological targets. | hyphadiscovery.comnih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-2-(4-hydroxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)5-6-1-3-7(11)4-2-6/h1-4,11-12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFFWVKTHDZJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C/C(=N/O)/N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58484-76-7 | |

| Record name | N-HYDROXY-2-(4-HYDROXY-PHENYL)-ACETAMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Hydroxy 2 4 Hydroxy Phenyl Acetamidine

Primary Synthetic Routes for N-Hydroxyamidines

The foundational methods for constructing the N-hydroxyamidine moiety primarily involve the formation of the carbon-nitrogen bonds and the introduction of the N-hydroxy group. These routes are characterized by their efficiency and applicability to a range of substrates.

Nucleophilic Addition to Nitriles and Nitrilium Ions

A predominant and direct method for the synthesis of N-hydroxyamidines is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. This reaction is widely applicable and can be performed under relatively mild conditions. The mechanism involves the attack of the nucleophilic nitrogen of hydroxylamine on the electrophilic carbon of the nitrile group. This process is fundamental to the formation of the amidoxime (B1450833) tautomer, which is in equilibrium with the N-hydroxyamidine form.

The reaction between nitriles and hydroxylamine to yield amidoximes is an industrially relevant transformation. The reaction mechanism has been a subject of study, with proposals aiming to elucidate the precise pathway and to optimize reaction conditions to minimize the formation of amide by-products, which can arise depending on the nature of the nitrile substrate. rsc.org

Modifications of Amidoximes

N-hydroxyamidines exist in tautomeric equilibrium with their amidoxime form. Theoretical studies employing Density Functional Theory (DFT) have indicated that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. The energy barrier for interconversion between these tautomers is significant, suggesting that they may not readily interconvert at room temperature. researchgate.net

While direct conversion of a pre-formed amidoxime to a specific N-hydroxyamidine tautomer is not a commonly reported synthetic strategy due to the inherent tautomerism, the synthesis of substituted N-hydroxyamidines can be achieved by modifying precursors that lead to the desired structure. For instance, N-substituted amidoximes can be synthesized from secondary amides. This involves an in-situ formation of the amide from an acid chloride and an amine, followed by activation and reaction with hydroxylamine hydrochloride. nih.gov This approach allows for the introduction of various substituents on the nitrogen atoms.

N-Hydroxylation Strategies

The direct N-hydroxylation of an amidine to form an N-hydroxyamidine is a transformation of significant biological relevance. In biological systems, the N-hydroxylation of amidines is often catalyzed by cytochrome P450 enzymes. nih.gov This metabolic process is a key step in the mechanism of action of certain prodrugs, where the N-hydroxyamidine is subsequently reduced to the active amidine form. nih.govresearchgate.net

However, the direct chemical N-hydroxylation of amidines to their corresponding N-hydroxy derivatives is not a widely documented synthetic strategy in the chemical literature. The focus of synthetic chemistry has predominantly been on the construction of the N-hydroxyamidine moiety from non-amidine precursors, such as nitriles.

Targeted Synthesis of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine and its Precursors

The targeted synthesis of this compound is most effectively achieved through the nucleophilic addition of hydroxylamine to its corresponding nitrile precursor, 4-hydroxybenzyl cyanide.

Synthesis of this compound:

| Reactant 1 | Reactant 2 | Product |

| 4-Hydroxybenzyl cyanide | Hydroxylamine | This compound |

This reaction provides a direct and efficient route to the target molecule.

The key precursor, 4-hydroxybenzyl cyanide, can be synthesized through various methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with a cyanide source. For instance, heating 4-hydroxybenzyl alcohol with sodium cyanide in the presence of ethanol (B145695) and ethyl formate (B1220265) under reflux conditions can produce 4-hydroxybenzyl cyanide in high yield. chemicalbook.com An alternative preparation method starts from 4-hydroxybenzaldehyde, which is first reduced to 4-hydroxybenzyl alcohol using a reducing agent like potassium borohydride. The resulting alcohol is then converted to the cyanide. google.comgoogle.com Another route involves the dehydration of 4-hydroxyphenylacetamide (B194378) in the presence of a dewatering agent and a catalyst. google.com

Advanced Synthetic Strategies

While the primary synthetic routes provide effective access to N-hydroxyamidines, advanced strategies aim to introduce stereochemical control, which is often crucial for the biological activity of pharmaceutical compounds.

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound, or N-hydroxyamidines in general, is not extensively reported in the scientific literature. The development of asymmetric methods to control the stereochemistry of the N-hydroxyamidine functional group remains a challenging area of research.

In principle, stereoselectivity could be introduced through several approaches:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary would be removed.

Chiral Catalysis: A chiral catalyst could be employed to favor the formation of one enantiomer over the other during the synthesis.

Chiral Resolution: A racemic mixture of the final compound or a key intermediate could be separated into its individual enantiomers. This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. wikipedia.orgrsc.org Chiral chromatography is another powerful method for the separation of enantiomers.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, the development of catalytic methods, and ensuring high atom economy.

The hydration of nitriles to amides, a related transformation, is considered an environmentally friendly method with 100% atom economy. researchgate.net This principle can be extended to the synthesis of N-hydroxyamidines. The ideal synthesis would utilize water as the solvent, minimizing the use of volatile organic compounds (VOCs). Alternative green solvents that could be explored include biomass-derived options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyrene. nih.gov

Furthermore, the development of catalytic methods for the synthesis of amidines is an active area of research. While many traditional methods require stoichiometric reagents, the use of catalysts can reduce waste and improve efficiency. For example, metal complexes have been investigated for their catalytic activity in nitrile hydration. Research into catalysts that could facilitate the direct addition of hydroxylamine to nitriles under mild, green conditions would be a significant advancement.

The table below summarizes some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | The direct addition of hydroxylamine to 4-hydroxybenzyl cyanide is an atom-economical reaction. |

| Less Hazardous Chemical Syntheses | Using non-toxic and non-hazardous reagents and solvents. |

| Designing Safer Chemicals | The target molecule itself should be designed to have minimal toxicity. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in place of traditional organic solvents. nih.gov |

| Design for Energy Efficiency | Conducting the synthesis at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating the synthesis of 4-hydroxybenzyl cyanide from renewable sources. |

| Reduce Derivatives | Avoiding the use of protecting groups if possible to reduce the number of synthetic steps. |

| Catalysis | Employing catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing the molecule to be biodegradable after its intended use. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of accidents. |

Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound relates to its biological activity. By systematically modifying different parts of the molecule, researchers can identify key functional groups and structural features that are important for its function. This knowledge can then be used to design more potent and selective analogues.

Potential derivatization strategies for this compound can be categorized by the region of the molecule being modified:

Modification of the Phenyl Ring: The 4-hydroxy group on the phenyl ring is a key feature. Its position and electronic properties can be altered by introducing various substituents at different positions on the ring. For example, electron-donating or electron-withdrawing groups could be introduced to probe the electronic requirements for activity. The hydroxy group could also be replaced with other functional groups, such as methoxy, amino, or halogen atoms, to investigate the importance of hydrogen bonding and polarity in this region.

Modification of the Acetamidine (B91507) Moiety: The N-hydroxy-acetamidine group is a critical functional group. The N-hydroxy group could be alkylated or acylated to explore the impact of steric bulk and electronic effects. The amidine nitrogen atoms could also be substituted with various alkyl or aryl groups.

Bioisosteric Replacement: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic properties. For the N-hydroxy-acetamidine moiety, potential bioisosteres could include other nitrogen-containing functional groups. The application of bioisosteres is a well-established concept in drug design to address a range of issues.

The following table outlines some potential derivatization sites and the rationale for their modification in SAR studies.

| Derivatization Site | Proposed Modification | Rationale for Modification |

| 4-Hydroxyl Group | Methylation, Halogenation, Acylation | To investigate the role of hydrogen bonding and electronic effects. |

| Phenyl Ring | Introduction of substituents (e.g., alkyl, halogen, nitro) at various positions | To explore the impact of steric and electronic properties on activity. |

| Methylene (B1212753) Bridge | Replacement with other linkers (e.g., -O-, -S-, -NH-) | To assess the importance of the linker's length and flexibility. |

| N-Hydroxy Group | Alkylation, Acylation | To study the effect of modifying the acidity and hydrogen bonding capacity. |

| Amidine Nitrogens | Alkylation, Arylation | To investigate the influence of steric hindrance and electronic changes at the amidine core. |

Purity Assessment and Isolation Techniques in Chemical Synthesis

Ensuring the purity of a synthesized compound is paramount for its characterization and any subsequent biological evaluation. A combination of chromatographic and spectroscopic techniques is typically employed for the purification and purity assessment of compounds like this compound.

Isolation Techniques:

Crystallization: If the synthesized compound is a solid, recrystallization is a common and effective method for purification. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: This is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica (B1680970) gel or alumina) and a non-polar mobile phase, or reversed-phase chromatography with a non-polar stationary phase and a polar mobile phase, could be employed. The choice of the chromatographic system depends on the specific properties of the compound and its impurities. For very polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an effective purification strategy.

Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method to assess the purity of a sample and to monitor the progress of a reaction. A pure compound should ideally show a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound with high resolution and sensitivity. A pure sample will exhibit a single peak in the chromatogram.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound and can be used to confirm its identity and assess its purity. The presence of unexpected signals can indicate the presence of impurities.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, which helps to confirm its identity.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in the molecule, such as the O-H, N-H, and C=N bonds.

The following table summarizes the common techniques used for the purity assessment and isolation of this compound.

| Technique | Purpose | Expected Outcome for a Pure Sample |

| Crystallization | Purification | Formation of well-defined crystals with a sharp melting point. |

| Column Chromatography | Purification/Isolation | Elution of the compound as a single, well-resolved fraction. |

| Thin-Layer Chromatography (TLC) | Purity Check/Reaction Monitoring | A single spot with a specific Rf value. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity Assessment | A single sharp peak in the chromatogram. |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation and Purity Assessment | Signals corresponding to the expected structure with no significant impurity peaks. |

| Mass Spectrometry (MS) | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for O-H, N-H, C=N, and aromatic C-H bonds. |

Advanced Structural Elucidation and Conformational Analysis of N Hydroxy 2 4 Hydroxy Phenyl Acetamidine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine, offering detailed insights into its electronic and molecular structure.

High-Resolution NMR spectroscopy is a cornerstone for the structural determination of this compound in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The methylene (B1212753) (-CH2-) protons would present a singlet, while the exchangeable protons of the hydroxyl (-OH) and amidine (-NH, -OH) groups would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include those for the two distinct aromatic carbons (one substituted with the hydroxyl group, the other with the acetamidine (B91507) moiety), the methylene carbon, and the amidine carbon. The precise chemical shifts provide evidence for the electronic environment of each carbon atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would confirm the coupling between adjacent aromatic protons, while HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are illustrative; actual experimental values may vary based on solvent and conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OH) | ~6.8 | ~115 |

| Aromatic CH (meta to OH) | ~7.1 | ~130 |

| Methylene (-CH₂-) | ~3.5 | ~40 |

| Amidine Carbon | - | ~155 |

| Aromatic C-OH | - | ~156 |

| Aromatic C-CH₂ | - | ~128 |

| Hydroxyl (-OH) | Variable (Broad) | - |

| N-Hydroxy (-NOH) | Variable (Broad) | - |

FTIR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of its constituent bonds.

Table 2: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Phenolic) | 3200-3600 (Broad) | Indicates the presence of the hydroxyl group on the phenyl ring. |

| O-H Stretch (N-Hydroxy) | 3100-3500 (Broad) | Corresponds to the hydroxyl group on the amidine nitrogen. |

| N-H Stretch | 3100-3500 | Associated with the amine group of the acetamidine moiety. |

| C=N Stretch (Amidine) | 1640-1690 | A key indicator of the carbon-nitrogen double bond in the amidine group. |

| C=C Stretch (Aromatic) | 1450-1600 | Multiple bands indicating the benzene ring. |

| C-O Stretch (Phenolic) | 1200-1260 | Confirms the presence of the aryl-hydroxyl group linkage. |

HRMS is a critical tool for determining the precise molecular weight and confirming the elemental composition of this compound. The technique provides a highly accurate mass-to-charge ratio, allowing for the unambiguous verification of the molecular formula, C₈H₁₀N₂O₂. Analysis of the fragmentation pattern can further corroborate the proposed structure by identifying characteristic fragment ions.

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by absorptions due to the phenolic chromophore. The presence of the benzene ring with its hydroxyl substituent gives rise to characteristic π → π* transitions.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While specific crystallographic data for the parent compound this compound may not be widely available, analysis of its derivatives through single-crystal X-ray diffraction would provide unequivocal proof of its three-dimensional structure in the solid state. Such studies would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amidine groups, which are crucial for the stability of the solid-state structure.

Conformational Analysis and Tautomerism Studies

The this compound molecule possesses several rotatable bonds, leading to multiple possible conformations. The orientation of the 4-hydroxyphenyl group relative to the acetamidine side chain is of particular interest. Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and identify the most stable, low-energy structures.

Furthermore, the hydroxyacetamidine functional group can exhibit tautomerism. It can exist in equilibrium between the N-hydroxyamidine form and its oxime tautomer. Spectroscopic and computational studies are essential to determine the predominant tautomeric form under different conditions (e.g., in various solvents or in the solid state), as the tautomeric state significantly influences the molecule's chemical properties and biological interactions.

Experimental Determination of Conformational Preferences

A comprehensive review of the scientific literature reveals a notable absence of specific experimental studies, such as single-crystal X-ray diffraction or detailed solution-phase Nuclear Magnetic Resonance (NMR) spectroscopy, focused exclusively on this compound. Consequently, the precise conformational preferences, including bond angles and torsion angles in the solid state or in solution, for this particular molecule have not been empirically determined and reported.

However, insights into its likely conformational behavior can be inferred from crystallographic studies of structurally analogous compounds. For instance, studies on N-(4-hydroxyphenyl)acetamide reveal that the molecule can deviate from complete planarity. researchgate.net Specifically, a significant twist is often observed around the C-N bond that connects the phenyl ring to the acetamide (B32628) group. researchgate.net In one study, this twist was measured to be 22.64(4) degrees. For other related structures, such as N-(4-hydroxy-2-nitrophenyl)acetamide and its 3-nitro isomer, the degree of planarity and the hydrogen-bonding patterns are also key determinants of their solid-state conformation. nih.govresearchgate.net These related molecules exhibit both intra- and intermolecular hydrogen bonds that dictate their crystal packing. For this compound, it is reasonable to anticipate that the presence of multiple hydrogen bond donors (-OH and -NH) and acceptors (=N-OH and -OH) would lead to complex intermolecular hydrogen-bonding networks, which would significantly influence its preferred conformation in the solid state. The rotational freedom around the C-C and C-N single bonds would be the primary determinant of its conformation in solution.

Theoretical Prediction of Tautomeric Forms

This compound can exist in two principal tautomeric forms due to the migration of a proton. These forms are the amide oxime tautomer (I) and the imino hydroxylamine (B1172632) tautomer (II). Computational studies, particularly using Density Functional Theory (DFT), on the general class of N-hydroxy amidines have provided a robust framework for predicting the relative stability and interconversion kinetics of these tautomers. nih.govresearchgate.net

Figure 1: The two principal tautomeric forms of this compound: the amide oxime form (I) and the imino hydroxylamine form (II).

Figure 1: The two principal tautomeric forms of this compound: the amide oxime form (I) and the imino hydroxylamine form (II).Theoretical investigations consistently show that for N-hydroxy amidines, the amide oxime tautomer is thermodynamically more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net This increased stability is a general feature of this class of compounds.

Furthermore, these theoretical studies have calculated the energy barrier for the interconversion between the two tautomers. The energy difference between the tautomers is generally found to be in the range of 4-10 kcal/mol. nih.govresearchgate.net However, the activation energy barrier for the uncatalyzed proton transfer is significantly high, typically ranging from 33 to 71 kcal/mol. nih.govresearchgate.net Such a high energy barrier suggests that the spontaneous interconversion between the two tautomers is highly unlikely at room temperature. nih.govresearchgate.net

It has also been shown that the presence of a solvent, particularly water, can facilitate the tautomerization process by acting as a proton shuttle. The energy barrier for this solvent-assisted tautomerism is considerably lower, in the range of 9-20 kcal/mol, making the interconversion more feasible under these conditions. nih.gov

The following interactive table summarizes the generalized theoretical findings for the tautomerism in N-hydroxy amidines, which can be extrapolated to this compound.

| Tautomeric Form | Relative Stability | Energy Difference (kcal/mol) | Uncatalyzed Activation Energy Barrier (kcal/mol) | Water-Assisted Activation Energy Barrier (kcal/mol) |

| Amide Oxime (I) | More Stable | 0 (Reference) | 33-71 | 9-20 |

| Imino Hydroxylamine (II) | Less Stable | 4-10 | 33-71 | 9-20 |

Theoretical and Computational Chemistry Studies of N Hydroxy 2 4 Hydroxy Phenyl Acetamidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine, such studies would provide critical insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process would yield important data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electrons and the energies of molecular orbitals.

No specific DFT studies detailing the optimized molecular geometry or electronic structure for this compound were found in the available literature.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

A HOMO-LUMO analysis for this compound, which would provide its energy gap and insights into its kinetic stability and charge transfer capabilities, has not been reported in the searched scientific sources.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

Specific MEP mapping studies to visualize the charge distribution and predict reactive sites for this compound are not available in the public domain.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound in various environments.

Investigation of Dynamic Behavior in Solution

There are no published MD simulation studies that investigate the dynamic behavior of this compound in solution.

Solvation Effects and Hydrogen Bonding Interactions

The interaction of a molecule with its surrounding solvent molecules, known as solvation, can significantly influence its properties and behavior. MD simulations can provide detailed information about the solvation shell around this compound and the specific hydrogen bonding interactions it forms with solvent molecules. The presence of hydroxyl and amine groups in the molecule suggests that hydrogen bonding would play a crucial role in its behavior in polar solvents.

Detailed analyses of solvation effects and hydrogen bonding interactions for this compound through MD simulations have not been found in the reviewed literature.

In Silico Prediction of Biological Targets and Binding Affinities

Molecular Docking Simulations with Proposed Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. A prerequisite for such simulations is the identification of one or more potential macromolecular targets. For this compound, there are no published studies identifying or proposing specific biological targets. Consequently, no molecular docking simulations have been reported, and therefore, no data on binding energies, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or specific amino acid residues involved in the binding is available.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models are then used in virtual screening to search large databases of chemical compounds for other molecules that possess a similar arrangement of features and are therefore likely to be active at the same target. The development of a pharmacophore model requires a set of known active and inactive molecules for a specific biological target. As there are no reported biological activities or targets for this compound, the creation of a pharmacophore model and subsequent virtual screening campaigns have not been undertaken.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Descriptors Calculation and Feature Selection

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The first step in building a QSAR model is the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include constitutional, topological, geometrical, and electronic descriptors. Following this, feature selection techniques are employed to identify the most relevant descriptors that correlate with the biological activity. Without a dataset of structurally related compounds with measured biological activity for this compound and its analogs, the calculation of descriptors and the selection of key features for a QSAR model are not feasible.

Predictive Modeling for Biological Activity Trends

The final step in QSAR is the development of a predictive model using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. These models can then be used to predict the biological activity of new, untested compounds. Given the absence of a dataset of compounds with known activities related to this compound, no predictive QSAR models have been developed or reported in the scientific literature.

Preclinical Investigation of Biological Activities and Molecular Mechanisms of N Hydroxy 2 4 Hydroxy Phenyl Acetamidine

In Vitro Pharmacological Profiling

Enzyme Inhibition Assays (e.g., metalloproteases, cyclooxygenases where relevant)

No specific studies detailing the inhibitory activity of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine against metalloproteases or cyclooxygenases were identified. While related structures, such as other N-hydroxy-acetamide derivatives, have been investigated as inhibitors of enzymes like tumor necrosis factor-alpha converting enzyme (TACE), no such data is available for the specified compound. nih.gov Similarly, various compounds are known to inhibit cyclooxygenase (COX) enzymes, which are key in inflammation, but the effect of this compound on these enzymes has not been reported. nih.govnih.gov

Receptor Binding Studies

There is no available data from receptor binding assays for this compound.

Antioxidant Activity Assays (e.g., radical scavenging, reducing power)

Specific antioxidant activity assays, such as DPPH radical scavenging or reducing power assessments, have not been published for this compound. Phenolic compounds are generally known for their antioxidant properties due to their ability to scavenge free radicals. nih.govscienceopen.com For instance, the structurally related compound N-(4-hydroxyphenyl)retinamide (fenretinide) has demonstrated the ability to scavenge DPPH radicals and reduce lipid peroxidation. nih.gov However, no direct experimental evidence for this compound is available.

Anti-inflammatory Assays in Cell-Based Models (e.g., cytokine modulation, COX inhibition)

There is a lack of published research on the anti-inflammatory effects of this compound in cell-based models. Studies on related compounds, such as N-(2-hydroxy phenyl) acetamide (B32628), have shown potential to ameliorate inflammation by affecting cytokine expression. nih.gov COX-2 inhibitors play a significant role in reducing inflammation by blocking the production of prostaglandins. nih.govresearchgate.net Without specific studies, the anti-inflammatory potential of this compound remains uncharacterized.

Antiproliferative Activity in Cell Lines (e.g., cancer cell lines)

No studies were found that investigated the antiproliferative effects of this compound on any cancer cell lines. Research into other compounds containing a 4-hydroxyphenyl group has shown that this moiety can be a component of molecules with anticancer activity. mdpi.com For example, derivatives of N-(4-hydroxyphenyl)retinamide have been shown to be effective in killing various cancer cells. researchgate.net

Neuroprotective Effects in Cellular Models

The neuroprotective potential of this compound has not been evaluated in any published cellular models of neurological disease. Research into other compounds has shown that anti-inflammatory and antioxidant properties can contribute to neuroprotective effects in models of neurodegeneration. nih.gov

Cellular Mechanisms of Action

No peer-reviewed studies were identified that investigated the cellular mechanisms of action of this compound.

Modulation of Cellular Signaling Pathways (e.g., NF-κB, MAPK)

There is no available data describing the effects of this compound on the NF-κB, MAPK, or other cellular signaling pathways.

Effects on Gene Expression and Protein Regulation

Research detailing the impact of this compound on gene expression or the regulation of specific proteins could not be located.

Induction of Apoptosis or Cell Cycle Arrest in Disease Models (non-human)

No studies were found that examined the potential of this compound to induce apoptosis or cause cell cycle arrest in any non-human disease models.

Interactions with Oxidative Stress Pathways

There is no available information on the interactions between this compound and cellular oxidative stress pathways.

In Vivo Efficacy Studies in Animal Models

Evaluation in Inflammatory Disease Models

No in vivo studies evaluating the efficacy of this compound in animal models of inflammatory diseases have been published in the available scientific literature.

Assessment in Neurodegenerative Disease Models

There is currently no publicly available research detailing the assessment of N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine in established preclinical models of neurodegenerative diseases. Conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis are characterized by complex pathological cascades, including protein misfolding, oxidative stress, and neuroinflammation. nih.gov While compounds with antioxidant and anti-inflammatory properties are of significant interest in this field, specific investigations into the effects of N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine on these pathways in relevant in vivo or in vitro models have not been reported.

Potential in Anti-Infective or Anticancer Animal Models

Similarly, the scientific literature lacks reports on the evaluation of N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine in animal models of infectious diseases or cancer. The development of novel anti-infective and anticancer agents is a critical area of pharmaceutical research. While structurally related compounds, such as certain acetamide derivatives, have been explored for such activities, data specifically pertaining to N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine remains elusive. For instance, derivatives of N-(4-hydroxyphenyl)acetamide have been investigated for their potential in cancer therapy. nih.govmdpi.com However, these findings cannot be directly extrapolated to N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine without dedicated preclinical studies.

Structure-Activity Relationship (SAR) Elucidation and Optimization Strategies

The absence of biological activity data for N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine inherently precludes any detailed structure-activity relationship (SAR) analysis or the development of optimization strategies.

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential structural motifs responsible for a compound's biological activity. This process relies on a set of active molecules to derive a model of the key steric and electronic features required for interaction with a specific biological target. Without data on the biological targets and activity of N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine, the identification of its key pharmacophoric features is not possible.

Exploration of Substituent Effects on Efficacy and Selectivity

Understanding the impact of different chemical substituents on a molecule's efficacy and selectivity is a cornerstone of medicinal chemistry and drug optimization. This involves synthesizing and testing a series of analogs with systematic structural modifications. As there is no foundational biological activity data for the parent compound, N-Hydroxy-2-(4-hydroxyphenyl)-acetamidine, no studies exploring the effects of substituents on its potential therapeutic properties have been undertaken.

Pharmacokinetic and Metabolic Studies of N Hydroxy 2 4 Hydroxy Phenyl Acetamidine Preclinical Focus

Tissue Distribution and Excretion Profiles in Preclinical Species

Comprehensive in vivo studies detailing the tissue distribution and excretion pathways of N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine in preclinical animal models have not been reported in the available scientific literature. To date, no research has been published that would allow for a detailed analysis of the compound's concentration in various organs and tissues over time, nor its routes and rate of elimination from the body.

Consequently, there are no research findings to present regarding the specific distribution patterns in key organs such as the liver, kidneys, brain, and lungs. Similarly, information on the primary routes of excretion, whether renal (urine) or fecal, and the extent of biliary excretion, remains uncharacterized. The metabolic fate of this compound, including the identification of major metabolites and their subsequent distribution and excretion profiles, is also undocumented.

Analytical Methodologies for Research and Quantification of N Hydroxy 2 4 Hydroxy Phenyl Acetamidine

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from a mixture. For a polar, aromatic compound like N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing non-volatile or thermally sensitive compounds. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

Detection Methods:

UV-Visible (UV) and Photodiode Array (PDA) Detection: The aromatic phenyl ring in the compound's structure is a chromophore, meaning it absorbs ultraviolet (UV) light. This property allows for straightforward detection and quantification. A PDA detector offers the advantage of acquiring the full UV spectrum of the analyte as it elutes, which aids in peak purity assessment and method development by identifying the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. MS detection identifies the compound based on its mass-to-charge ratio (m/z), offering structural confirmation. This is invaluable for identifying metabolites or degradation products in complex samples.

A hypothetical HPLC method for this compound might involve the parameters outlined in the following table.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | ~245 nm (Hypothetical λmax) |

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. A method that takes 15-20 minutes on an HPLC system could potentially be completed in 2-5 minutes on a UHPLC system, dramatically increasing sample throughput. For research involving numerous samples, such as in pharmacokinetic studies, converting an HPLC method to a UHPLC method would be highly advantageous. The higher backpressure generated by UHPLC systems requires specialized pumps and instrumentation capable of handling these conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to this compound is challenging. GC requires the analyte to be volatile and thermally stable. Due to its polar nature, multiple hydroxyl groups, and relatively high molecular weight, the compound is not sufficiently volatile for direct GC analysis.

To use GC-MS, a derivatization step would be necessary. This chemical modification process converts the polar -OH and -NH groups into less polar, more volatile derivatives. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. The resulting derivatized compound could then be analyzed by GC-MS, providing high separation efficiency and definitive structural information from the mass spectrum.

| Step | Description |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction | Heating the sample with the reagent (e.g., 70 °C for 30 min) to form silyl (B83357) derivatives. |

| GC Column | Nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Detection | Mass Spectrometry (Electron Ionization - EI). |

Spectrophotometric and Spectrofluorometric Methods for Quantification

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for quantifying this compound in pure form or in simple formulations. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The presence of the 4-hydroxyphenyl group would result in a characteristic UV absorbance spectrum. To perform the analysis, a solution of the compound is prepared in a suitable solvent (e.g., ethanol (B145695) or a buffer), and its absorbance is measured at the wavelength of maximum absorption (λmax).

While direct spectrophotometry is useful, it lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in a mixture.

Spectrofluorometry could be a more sensitive and selective alternative if the compound exhibits native fluorescence. Aromatic compounds, particularly those with electron-donating groups like hydroxyl (-OH), often fluoresce. This would involve determining the optimal excitation and emission wavelengths and measuring the fluorescence intensity, which is proportional to the compound's concentration. This method can provide lower detection limits than absorption spectrophotometry.

Electrochemical Methods in Analytical Characterization

Electrochemical methods can be used to investigate the redox properties of this compound and for its quantification. The phenolic hydroxyl group is electrochemically active and can be oxidized at a specific potential.

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be applied using a three-electrode system (working, reference, and counter electrodes). These methods can provide information on the oxidation potential of the compound and can be developed into highly sensitive quantitative methods. The development of a sensor based on a chemically modified electrode could further enhance selectivity and sensitivity for detecting the compound in various samples, including biological fluids.

Bioanalytical Method Development for Complex Biological Matrices

Analyzing this compound in complex biological matrices like plasma or tissue homogenates is essential for preclinical studies. The primary challenge is to isolate the analyte from interfering endogenous components such as proteins, lipids, and salts. LC-MS/MS (tandem mass spectrometry) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is a critical step to remove matrix interferences and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. The supernatant containing the analyte is then injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent based on its solubility. This provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE offers the cleanest samples and the ability to concentrate the analyte.

Chromatography: A rapid UHPLC method is typically developed to separate the analyte from any remaining matrix components in a short time frame (e.g., 2-5 minutes).

Detection: Mass spectrometry is used for detection, often in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (corresponding to the analyte's molecular weight) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering provides outstanding selectivity and minimizes background noise.

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA guidance) to ensure its accuracy, precision, selectivity, stability, and reliability for its intended purpose.

| Phase | Objective | Example Techniques |

|---|---|---|

| 1. Sample Preparation | Isolate analyte, remove interferences. | Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction. |

| 2. Separation | Separate analyte from co-extracted components. | UHPLC with a C18 column. |

| 3. Detection | Quantify analyte with high sensitivity and selectivity. | Tandem Mass Spectrometry (MS/MS) in MRM mode. |

| 4. Validation | Demonstrate method is fit for purpose. | Assess accuracy, precision, linearity, stability, matrix effect. |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-Hydroxy-2-(4-hydroxy-phenyl)-acetamidine, and what analytical methods validate its purity?

- Synthesis: The compound can be synthesized via condensation reactions between hydroxylamine derivatives and substituted phenylacetamides. For example, hydrazononitrile intermediates (e.g., 2-arylhydrazononitriles) are condensed under acidic or basic conditions to form N-hydroxy-acetamidine derivatives .

- Validation: Purity is assessed via HPLC (e.g., C18 columns with UV detection at 255 nm) and mass spectrometry (MS) for molecular ion confirmation . Structural validation employs NMR (e.g., aromatic proton signals at δ 7.18–8.41 ppm) and IR spectroscopy (e.g., OH stretches at ~3450 cm, C=N stretches at ~1650 cm) .

Q. How do solvent polarity and temperature influence the stability of this compound during synthesis?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote hydrolysis under prolonged heating. Aqueous conditions accelerate decomposition via cleavage of the amidine group into acetic acid and ammonia . Optimal stability is achieved in anhydrous ethanol or methanol at 20–25°C, with degradation rates increasing above 50°C .

Advanced Research Questions

Q. What strategies mitigate competing side reactions in the synthesis of this compound derivatives?

- Side reactions (e.g., over-alkylation or oxidation) are minimized by:

- Using protecting groups (e.g., acetyl for phenolic -OH) during amidine formation .

- Controlling pH (neutral to slightly acidic) to prevent unwanted hydrolysis .

- Employing low-temperature (-10°C to 0°C) conditions for nitrile hydrazone intermediates .

Q. How does the electronic nature of substituents on the phenyl ring modulate the compound’s reactivity in heterocyclic synthesis?

- Electron-donating groups (e.g., -OCH, -OH) enhance nucleophilic attack at the amidine carbon, facilitating cyclization to triazoles or imidazoles. For example, 4-methoxy substituents increase reaction yields by 15–20% compared to nitro-substituted analogs . Computational studies (DFT) show that substituents alter charge distribution, affecting transition-state energetics .

Q. What mechanistic insights explain the compound’s potential biological activity in enzyme inhibition assays?

- The N-hydroxy group acts as a Lewis base, coordinating to metal ions (e.g., Zn) in enzyme active sites, as seen in similar amidine derivatives targeting metalloproteases . In vitro assays with Pseudomonas aeruginosa amidase suggest competitive inhibition (K ~2.5 µM), likely due to structural mimicry of natural substrates .

Q. How can computational modeling optimize the design of this compound analogs for target specificity?

- Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding between the hydroxy-phenyl group and Arg residues. MD simulations (e.g., GROMACS) predict enhanced stability for analogs with halogen substitutions (e.g., -F at the 3-position) due to hydrophobic packing .

Methodological Considerations

Q. What experimental protocols are recommended for analyzing decomposition products of this compound under physiological conditions?

- Simulated physiological buffers (pH 7.4, 37°C) are used to monitor degradation via LC-MS. Major products include 4-hydroxyphenylacetic acid (m/z 152.1) and hydroxylamine derivatives, identified using high-resolution MS (HRMS) and NMR .

Q. How do crystallographic studies inform the solid-state stability of this compound?

- Single-crystal X-ray diffraction (e.g., monoclinic C2/c space group) reveals intermolecular hydrogen bonds (O-H···N) between hydroxy and amidine groups, contributing to lattice stability. Thermal gravimetric analysis (TGA) shows decomposition onset at 165°C, correlating with loss of crystalline structure .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile conflicting data on amidine derivatives’ efficacy?

- Variations in assay conditions (e.g., bacterial strain specificity in Pseudomonas studies) and purity levels (>98% vs. 95%) account for differences. Reproducibility is improved by standardizing growth media (e.g., LB broth at 37°C) and using LC-MS-validated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.